3-(Pentylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pentylsulfanyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a pentylsulfanyl group attached to the third position of the aniline ring. Anilines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentylsulfanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated aniline derivative with a pentylthiol compound. This reaction typically requires a base, such as sodium hydroxide, to facilitate the substitution process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pentylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as zinc dust and hydrochloric acid are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
3-(Pentylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, polymers, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-(Pentylsulfanyl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The pentylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with specific proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound of 3-(Pentylsulfanyl)aniline, used widely in the chemical industry.
N-Methyl aniline: A derivative with a methyl group attached to the nitrogen atom.
N-Ethyl aniline: Similar to N-Methyl aniline but with an ethyl group.
Uniqueness
This compound is unique due to the presence of the pentylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in various chemical syntheses and applications.
Properties
CAS No. |
51043-08-4 |
---|---|
Molecular Formula |
C11H17NS |
Molecular Weight |
195.33 g/mol |
IUPAC Name |
3-pentylsulfanylaniline |
InChI |
InChI=1S/C11H17NS/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9H,2-4,8,12H2,1H3 |
InChI Key |
DVTPJWDTVVRYSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=CC=CC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.